

Application Note: Structural Elucidation of N-Butyl Nortadalafil Using NMR Spectroscopy

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Compound of Interest

Compound Name: *N-Butyl Nortadalafil*

Cat. No.: *B137380*

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Abstract

This document provides a detailed protocol for the structural analysis and characterization of **N-Butyl Nortadalafil**, a tadalafil analog, using Nuclear Magnetic Resonance (NMR) spectroscopy. **N-Butyl Nortadalafil** is a phosphodiesterase type 5 (PDE5) inhibitor and an analog of tadalafil, the active ingredient in Cialis.^{[1][2][3]} Accurate structural confirmation and purity assessment are critical in drug development and quality control. This application note outlines the necessary steps for sample preparation, data acquisition, and spectral interpretation for ¹H and ¹³C NMR, and includes representative data and visualizations to guide researchers.

Introduction

N-Butyl Nortadalafil, chemically known as (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-butyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a synthetic compound structurally related to tadalafil.^{[1][2]} The key structural difference is the substitution of the N-methyl group on the piperazinedione ring of tadalafil with an N-butyl group.^[4] Like tadalafil, it is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that regulates the cellular concentration of cyclic guanosine monophosphate (cGMP).^{[5][6][7]} Inhibition of PDE5 leads to increased cGMP levels, which in turn mediates smooth muscle relaxation and vasodilation.^{[5][6][8]}

NMR spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.^{[4][9][10]} It provides detailed information about the chemical

environment, connectivity, and stereochemistry of atoms within a molecule.^[11] This protocol details the use of ^1H and ^{13}C NMR for the structural verification of **N-Butyl Nortadalafil**.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts for **N-Butyl Nortadalafil**. These values are estimated based on the known spectra of tadalafil and related analogs and serve as a reference for experimental data.^{[12][13][14][15]} The final assignment should be confirmed with 2D NMR experiments such as COSY and HSQC.

Table 1: Predicted ^1H NMR Data for **N-Butyl Nortadalafil** in DMSO-d_6

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.9	s	1H	Indole N-H
~7.6 - 7.0	m	4H	Aromatic (Indole)
~6.9 - 6.7	m	3H	Aromatic (Benzodioxole)
~5.95	s	2H	O-CH ₂ -O
~5.90	d	1H	H-6
~4.2 - 3.2	m	5H	H-12a, H-3, N-CH ₂ (Butyl)
~3.1 - 2.8	m	2H	H-7
~1.45	sextet	2H	CH ₂ (Butyl)
~1.25	sextet	2H	CH ₂ (Butyl)
~0.85	t	3H	CH ₃ (Butyl)

Table 2: Predicted ^{13}C NMR Data for **N-Butyl Nortadalafil** in DMSO-d_6

Chemical Shift (δ , ppm)	Assignment
~166.5, ~165.8	C=O (Amide)
~147.1, ~146.3	Aromatic C-O (Benzodioxole)
~136.2, ~134.5	Quaternary Aromatic C
~126.0 - ~118.0	Aromatic CH (Indole)
~121.5, ~108.7, ~106.8	Aromatic CH (Benzodioxole)
~101.2	O-CH ₂ -O
~57.5	C-6
~55.0	C-12a
~52.0	C-3
~48.0	N-CH ₂ (Butyl)
~32.0	C-7
~29.5	CH ₂ (Butyl)
~19.5	CH ₂ (Butyl)
~13.5	CH ₃ (Butyl)

Experimental Protocols

3.1. Sample Preparation A standardized procedure is crucial for obtaining high-quality NMR spectra.^[16]

- Weighing: Accurately weigh 10-15 mg of **N-Butyl Nortadalafil** for ¹H NMR or 50-75 mg for ¹³C NMR.
- Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for tadalafil and its analogs.^{[12][13][17]} Chloroform-d (CDCl₃) is an alternative.

- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or warming may be required to ensure complete dissolution.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid introducing any solid particulates into the tube.
- **Standard:** For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[\[10\]](#)

3.2. NMR Data Acquisition The following are general parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

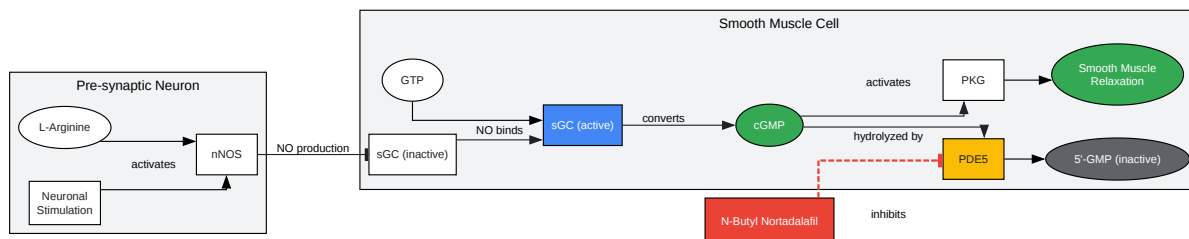
- **^1H NMR Spectroscopy:**
 - Pulse Program: Standard single-pulse (zg30)
 - Number of Scans (NS): 16-64
 - Relaxation Delay (D1): 5 seconds
 - Acquisition Time (AQ): ~4 seconds
 - Spectral Width (SW): 20 ppm (-5 to 15 ppm)
 - Temperature: 298 K
- **^{13}C NMR Spectroscopy:**
 - Pulse Program: Proton-decoupled single-pulse (zgpg30)
 - Number of Scans (NS): 1024-4096
 - Relaxation Delay (D1): 2 seconds
 - Acquisition Time (AQ): ~1-2 seconds
 - Spectral Width (SW): 240 ppm (-10 to 230 ppm)
 - Temperature: 298 K

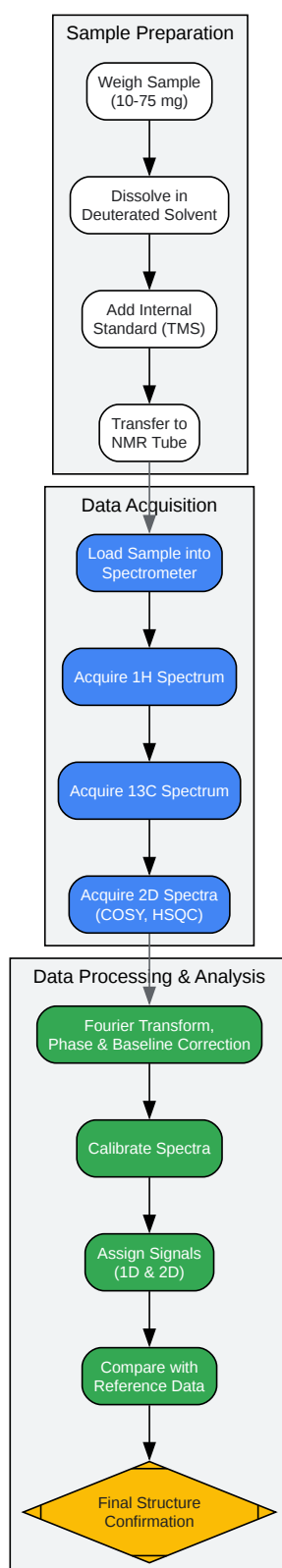
3.3. Data Processing

- **Fourier Transform:** Apply an exponential window function (line broadening of 0.3 Hz for ^1H , 1-2 Hz for ^{13}C) and perform a Fourier transform.
- **Phasing and Baseline Correction:** Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.
- **Calibration:** Calibrate the ^1H spectrum by setting the TMS signal to 0.00 ppm or the residual DMSO solvent peak to 2.50 ppm. Calibrate the ^{13}C spectrum using the DMSO solvent signal at 39.52 ppm.
- **Integration and Peak Picking:** Integrate all signals in the ^1H spectrum and normalize to a known proton count. Pick all relevant peaks in both spectra.

Visualizations

4.1. Signaling Pathway **N-Butyl Nortadalafil** acts by inhibiting the PDE5 enzyme. The diagram below illustrates the nitric oxide (NO)/cGMP signaling pathway, which is central to smooth muscle relaxation.[\[5\]](#)[\[6\]](#)[\[8\]](#)





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